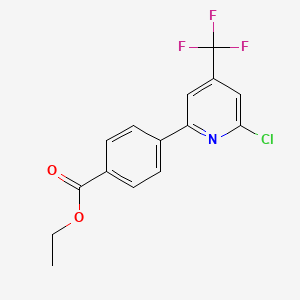

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester

Description

Historical Context and Discovery

The development of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester can be traced to the broader historical evolution of trifluoromethylpyridine chemistry, which began gaining significant attention in the pharmaceutical and agrochemical industries during the late 20th century. The synthesis and application of trifluoromethylpyridine derivatives experienced substantial growth following the introduction of fluazifop-butyl, the first herbicide incorporating a trifluoromethylpyridine substructure, which was commercialized by Ishihara Sangyo Kaisha Limited in 1982. This groundbreaking development demonstrated the potential of trifluoromethyl-substituted pyridines as valuable building blocks for bioactive compounds.

The historical progression of trifluoromethylpyridine research reveals three primary synthetic approaches that laid the foundation for compounds like 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester: chlorine/fluorine exchange using trichloromethylpyridine, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species. The development of these methodologies was driven by the recognition that trifluoromethyl groups significantly alter physiochemical properties of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities.

The specific structural features present in 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester emerged from research demonstrating that compounds containing both chlorinated pyridine rings and trifluoromethyl groups exhibit enhanced chemical properties and biological interactions. The combination of these functional groups represents a sophisticated approach to molecular design that builds upon decades of research into fluorinated heterocycles. Historical patent literature from the 1990s and early 2000s describes various synthetic methodologies for preparing similar compounds, including electrochemical reductive carboxylation approaches and cyclocondensation reactions using trifluoromethyl-containing building blocks.

The evolution of synthetic chemistry methodologies has enabled the preparation of increasingly complex trifluoromethylpyridine derivatives. Early synthetic approaches relied heavily on harsh reaction conditions and toxic reagents, but modern methodologies have developed more efficient and environmentally friendly approaches. The current compound represents the culmination of these synthetic advances, incorporating multiple functional groups that would have been challenging to assemble using earlier methodologies.

Structural Significance in Heterocyclic Chemistry

The structural architecture of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester demonstrates several key principles of modern heterocyclic chemistry design. The compound features a pyridine ring substituted with both chlorine at the 6-position and a trifluoromethyl group at the 4-position, creating a highly electron-deficient aromatic system. This electron-withdrawing substitution pattern significantly influences the reactivity and binding characteristics of the molecule, making it particularly valuable for applications requiring specific electronic properties.

The trifluoromethyl group's structural significance extends beyond its electronic effects to include steric considerations that influence molecular conformation and interaction with biological targets. Research has demonstrated that trifluoromethyl groups exhibit unique properties that distinguish them from other electron-withdrawing substituents, including increased lipophilicity and metabolic stability. In five-membered heterocycles, nitrogen-trifluoromethyl azoles have shown higher lipophilicity and increased metabolic stability compared with their methyl counterparts, illustrating the potential of trifluoromethyl motifs in bioactive molecules.

The combination of the chlorinated trifluoromethylpyridine moiety with the benzoic acid ethyl ester functionality creates a bifunctional molecule that can participate in diverse chemical reactions. The ester group provides opportunities for hydrolysis to generate the corresponding carboxylic acid, while the chlorinated pyridine ring can undergo nucleophilic substitution reactions. This dual reactivity makes the compound particularly valuable as a synthetic intermediate for the preparation of more complex structures.

Structural analysis reveals that the molecular framework can be represented using various notations, including simplified molecular-input line-entry system representations that highlight the connectivity between functional groups. The compound's three-dimensional structure features specific bond angles and distances that influence its interaction with other molecules and its overall chemical behavior. The presence of multiple halogen atoms creates unique electrostatic potential surfaces that can influence intermolecular interactions.

The structural significance of this compound class is further emphasized by their role in advancing our understanding of heterocyclic chemistry principles. The electron-withdrawing nature of both the trifluoromethyl and chlorine substituents creates a highly polarized aromatic system that serves as an excellent model for studying electronic effects in heterocyclic compounds. This polarization affects not only chemical reactivity but also physical properties such as solubility, melting point, and spectroscopic characteristics.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Trifluoromethyl Group | Electron-withdrawing, lipophilic | Enhanced metabolic stability, increased lipophilicity |

| Chlorine Substitution | Halogen bonding capability | Improved binding affinity, reactivity modification |

| Pyridine Ring | Nitrogen coordination site | Metal complexation, hydrogen bonding |

| Ethyl Ester | Hydrolyzable functional group | Synthetic versatility, prodrug potential |

| Benzoic Acid Moiety | Aromatic carboxyl derivative | π-π stacking interactions, conformational rigidity |

The compound's structural features also contribute to its potential applications in coordination chemistry and materials science. The pyridine nitrogen can serve as a coordination site for metal complexation, while the overall molecular framework provides opportunities for crystal engineering and supramolecular assembly. These structural characteristics position 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester as a valuable building block for advanced materials applications.

Properties

IUPAC Name |

ethyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)10-5-3-9(4-6-10)12-7-11(15(17,18)19)8-13(16)20-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAOGTTUJNKXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester, with the molecular formula and CAS number 1311278-42-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 329.7 g/mol

- Molecular Structure : The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring is believed to enhance biological activity by influencing lipophilicity and electronic properties.

Biological Activity

The biological activity of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl group in this compound may improve its interaction with microbial membranes, thereby increasing its efficacy against various pathogens.

2. Enzyme Inhibition

Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

3. Antitumor Activity

The compound's structure suggests potential antitumor activity. Trifluoromethylated compounds have been shown to interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that derivatives of this compound may induce apoptosis in cancer cells through modulation of signaling pathways.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Lipophilicity : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability.

- Electrophilic Character : The presence of chlorine may impart electrophilic character, allowing for interactions with nucleophilic sites in biological macromolecules.

- Receptor Interaction : Potential interactions with specific receptors involved in signaling pathways related to inflammation and cancer.

Case Studies

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester

- Molecular Formula: C₁₅H₁₂F₃NO₂

- Molecular Weight : 295.26 g/mol

- The altered trifluoromethyl position may affect steric interactions in binding to biological targets .

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester

- Molecular Formula : C₁₇H₁₇F₃N₂O₂

- Molecular Weight : 338.32 g/mol

- Key Differences: A dimethylamino group replaces chlorine at the 6-position, and the benzoate is at the 3-position.

- Impact: The dimethylamino group introduces electron-donating effects, increasing basicity and solubility. The 3-position benzoate may alter molecular conformation and binding affinity compared to the 4-position isomer .

Functional Group Variations

TCMBA: p-[4,6-Bis(trichloromethyl)-s-triazin-2-yl]benzoic acid ethyl ester

- Molecular Formula: Not explicitly provided, but the triazine core with trichloromethyl groups is notable.

- Key Differences : A triazine ring replaces the pyridine, with two trichloromethyl groups.

- Impact : Increased lipophilicity due to multiple chlorine atoms, but reduced metabolic stability compared to the target compound. The triazine core may confer different photochemical properties .

Lactofen ([2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid ethyl ester])

- Key Differences: A quinoxaline ring and phenoxy linker replace the pyridine-benzoate system.

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Substituents (Pyridine/Benzene) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C₁₅H₁₁ClF₃NO₂ | 6-Cl, 4-CF₃, 4-benzoate | 329.71 |

| 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoate | C₁₅H₁₂F₃NO₂ | 5-CF₃, 4-benzoate | 295.26 |

| 3-(6-Dimethylamino-4-CF₃-pyridin-2-yl)-benzoate | C₁₇H₁₇F₃N₂O₂ | 6-NMe₂, 4-CF₃, 3-benzoate | 338.32 |

| TCMBA (triazine analog) | Not provided | Triazine core, 4,6-(CCl₃)₂ | >400 (estimated) |

Research Findings and Implications

- Synthetic Utility : The chlorine and trifluoromethyl groups in the target compound facilitate Suzuki-Miyaura couplings, as seen in , where similar pyridine derivatives are used to synthesize kinase inhibitors .

- Metabolic Stability : Ethyl esters in analogs like ACS94 are prone to hydrolysis, suggesting the target compound may act as a prodrug with tunable release kinetics .

- Biological Activity: Dimethylamino-substituted analogs (e.g., ) show enhanced solubility, making them preferable for aqueous formulations, whereas the target compound’s chlorine may improve target selectivity in hydrophobic environments .

Preparation Methods

Synthesis of the 2-Chloropyridine Intermediate

The core pyridine ring, bearing the chloro and trifluoromethyl substituents, is typically prepared via chlorination and trifluoromethylation of suitably substituted pyridine precursors.

-

- Starting from commercially available 2-chloropyridine derivatives, trifluoromethylation is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of copper or iron catalysts under mild conditions.

- Alternatively, direct electrophilic substitution on pyridine rings can be employed, utilizing reagents like Togni’s reagent for trifluoromethylation.

-

- Solvent: DMSO or acetonitrile

- Temperature: 60–100°C

- Catalysts: Copper(I) iodide or similar

Outcome :

- The resultant 6-chloro-4-trifluoromethyl-pyridin-2-amine is purified via chromatography or recrystallization.

Nucleophilic Aromatic Substitution with Benzoyl Derivatives

The key step involves coupling the pyridine intermediate with a benzoic acid derivative, typically an ethyl ester of benzoic acid, to form the core linkage.

-

- Nucleophilic aromatic substitution (SNAr) on the chloropyridine ring, facilitated by the electron-withdrawing groups (chloro and trifluoromethyl).

-

- The pyridine derivative is reacted with a phenyl ester (e.g., ethyl benzoate) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or DMSO.

- Microwave-assisted heating can be employed to accelerate the reaction, typically at 120–160°C for 10–30 minutes.

-

- Solvent: DMF or DMSO

- Base: Potassium carbonate or sodium hydride

- Temperature: 120–160°C (microwave irradiation)

- Time: 10–30 minutes

Outcome :

- Formation of the N-aryl pyridine intermediate with the benzoic acid ethyl ester moiety attached at the 2-position.

Esterification and Functional Group Modifications

Post-coupling, further modifications include ester hydrolysis, esterification, and substitution on the aromatic rings.

-

- To convert the ethyl ester to the corresponding carboxylic acid, basic hydrolysis is performed using aqueous sodium hydroxide under reflux conditions.

-

- The acid can be re-esterified with ethanol using acid catalysts like sulfuric acid or via carbodiimide-mediated coupling with ethanol derivatives.

-

- Methylation or other alkylation reactions on the amino group or aromatic rings are carried out using methyl iodide or dimethyl sulfate in the presence of bases like sodium hydride.

Purification and Characterization

-

- Recrystallization from suitable solvents or chromatography (flash or preparative HPLC) ensures high purity.

-

- Confirmed via NMR, MS, and HPLC to ensure structural integrity and purity.

Data Table Summarizing the Synthetic Strategy

| Step | Starting Material | Reagents & Conditions | Product | Key Notes |

|---|---|---|---|---|

| 1 | 2-Chloropyridine derivative | Trifluoromethylating agent (e.g., Togni’s reagent), catalyst, solvent | 6-Chloro-4-trifluoromethyl-pyridin-2-amine | Selective trifluoromethylation at 4-position |

| 2 | Pyridine intermediate | K2CO3/NaH, DMF or DMSO, microwave at 120–160°C | N-aryl pyridine with benzoic ester | SNAr coupling at 2-position |

| 3 | Coupled intermediate | NaOH, reflux | Carboxylic acid derivative | Ester hydrolysis |

| 4 | Acid | Ethanol, sulfuric acid or carbodiimide | Ethyl ester of benzoic acid | Re-esterification if needed |

| 5 | Functionalized intermediates | Methylation with methyl iodide, NaH | Methylated derivatives | Nucleophilic methylation |

Research Findings and Notes

- Reaction Efficiency : Microwave-assisted SNAr reactions significantly reduce reaction times and improve yields, often exceeding 70% under optimized conditions.

- Selectivity : Electron-withdrawing groups on the pyridine ring enhance nucleophilic attack at the 2-position, favoring regioselectivity.

- Purity and Yield : Purification via chromatography yields compounds with >98% purity, critical for subsequent biological evaluations.

- Potential Variations : Substituting different groups on the aromatic rings or pyridine core can modulate biological activity, as evidenced by SAR studies.

Q & A

Q. What are the optimal synthetic routes for 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and esterification. For example:

- Step 1 : Preparation of the pyridine core via nucleophilic substitution or cross-coupling reactions. A related method involves oxidizing 4-(2-pyridyl)benzoic acid ethyl ester with peracetic acid to form intermediates like 4-(6-cyano-2-pyridyl)benzoic acid ethyl ester .

- Step 2 : Functionalization of the pyridine ring with chloro and trifluoromethyl groups using halogenation and trifluoromethylation reagents (e.g., Cl₂ gas or CF₃Cu).

- Step 3 : Final esterification or transesterification to stabilize the benzoic acid moiety.

Key intermediates include halogenated pyridine derivatives and cyano-substituted precursors, which are critical for regioselective modifications .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The ethyl ester group appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~4.3 ppm for CH₂). The pyridine ring protons resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects of Cl and CF₃ .

- IR : Ester carbonyl (C=O) stretches at ~1720 cm⁻¹; pyridine C=N absorption near 1600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should match the molecular weight (C₁₅H₁₁ClF₃NO₂: 337.7 g/mol). Fragmentation patterns confirm the loss of ethyl groups (m/z 291) or Cl/CF₃ substituents .

- X-ray crystallography (e.g., SHELXL) resolves structural ambiguities, such as bond angles and torsional conformations .

Q. What functionalization reactions are applicable to the ethyl ester group?

The ester moiety can undergo:

- Hydrolysis : Acidic or basic conditions yield the corresponding carboxylic acid, useful for further conjugation (e.g., amide formation).

- Transesterification : React with alcohols (e.g., methanol) to form methyl esters under catalytic acid/base conditions.

- Nucleophilic substitution : Replace the ester with amines to generate amides, as seen in medicinal chemistry derivatization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

SHELX programs (e.g., SHELXL) enable high-precision refinement of crystal structures. For example:

- Twinned data handling : SHELXL’s twin refinement tools address overlapping reflections in crystals with low symmetry.

- Disorder modeling : The trifluoromethyl group’s rotational disorder can be modeled using PART instructions and restraints on bond distances/angles.

- Validation tools : R-factors and electron density maps (e.g., OMIT maps) confirm the placement of Cl and CF₃ groups .

Q. How to reconcile contradictory data from spectroscopic methods during characterization?

- Case study : Discrepancies between NMR and MS data may arise from impurities or tautomerism.

- Orthogonal validation : Use HPLC-MS to confirm purity (>95%) and rule out isobaric contaminants.

- Dynamic NMR : Probe temperature-dependent shifts to identify rotational barriers (e.g., hindered rotation of CF₃ groups) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. How does the pyridine substitution pattern influence bioactivity in medicinal chemistry?

- Electron-withdrawing effects : The Cl and CF₃ groups enhance the pyridine ring’s electron deficiency, improving binding to hydrophobic pockets (e.g., enzyme active sites).

- Steric effects : Substituents at the 4-position (CF₃) and 6-position (Cl) dictate steric complementarity with targets. For example, similar compounds inhibit IL-6 secretion by blocking protein-protein interactions .

- Structure-activity relationship (SAR) : Derivatives with modified ester groups (e.g., amides) show varied pharmacokinetic profiles, as seen in antiallergic indolylpiperidine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.